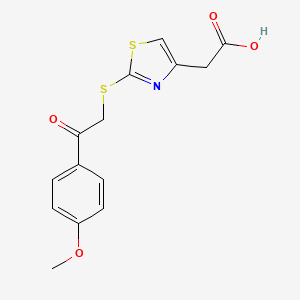

2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazole derivatives are known for their wide range of biological activities, including antimicrobial properties. The presence of the 4-methoxyphenyl group suggests potential for increased biological activity due to the electron-donating effects of the methoxy substituent, which can influence the electronic distribution within the molecule.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves cyclization reactions. For instance, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized by cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . This method could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reagents to introduce the thioether and acetic acid functionalities.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. The electronic properties of the ring can be influenced by substituents, such as the methoxy group, which can have resonance effects on the ring's electron density. The acetic acid moiety provides an additional functional group that can participate in hydrogen bonding and improve the solubility of the compound in polar solvents.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including acylation, to form amides and other derivatives. For example, [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid was used to prepare new amides upon interaction with various amines . Similar acylation reactions could be expected with the compound , potentially leading to the formation of amide derivatives that could have different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the acetic acid group suggests that the compound would be acidic and could form salts with bases. The methoxy group could increase the lipophilicity of the compound, potentially affecting its solubility in organic solvents. The thiadiazole ring itself is likely to contribute to the compound's stability and could affect its reactivity in chemical transformations.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Several studies have demonstrated the antimicrobial and antifungal potential of thiazolyl-acetic acid derivatives. For instance, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showed significant antimicrobial activities against various strains of microbes, indicating their potential as antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016). Additionally, rhodanine-3-acetic acid derivatives were evaluated for their antimicrobial properties against a panel of bacteria, mycobacteria, and fungi, with some compounds showing high activity against Mycobacterium tuberculosis and Gram-positive bacteria (Krátký, Vinšová, & Stolaříková, 2017).

Fluorescent Chemical Sensors

The synthesis and fluorescence properties of thiazolyl-acetic acid derivatives have been explored for the selective determination of metal ions. A study on 2-(5-((3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid indicated its good selectivity to Co2+, suggesting its utility as a fluorescent chemical sensor for this metal ion (Li Rui-j, 2013).

Electrophilic Aromatic Reactivities

The study of electrophilic aromatic reactivities through the pyrolysis of esters, including thiazole derivatives, provides insights into the polarisability and reactivity of these compounds under different conditions. This research helps understand the chemical behavior of thiazolyl-acetic acid derivatives and their potential applications in organic synthesis (August, Davis, & Taylor, 1986).

Aldose Reductase Inhibitors

Thiazolyl-acetic acid derivatives have also been studied for their inhibitory activity against aldose reductase, an enzyme involved in diabetic complications. Compounds such as 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids exhibited potent inhibitory activity, highlighting their potential for the development of therapeutic agents for diabetes-related conditions (La Motta et al., 2008).

Mecanismo De Acción

Thiazole derivatives exhibit their biological activities through various mechanisms. For instance, they can block the biosynthesis of certain bacterial lipids and/or exhibit other mechanisms against various bacterial species . The specific mechanism of action of “2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid” is not detailed in the available resources.

Propiedades

IUPAC Name |

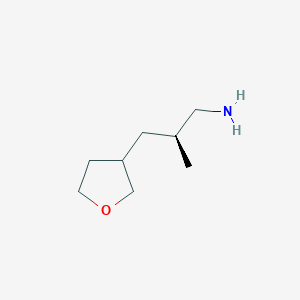

2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S2/c1-19-11-4-2-9(3-5-11)12(16)8-21-14-15-10(7-20-14)6-13(17)18/h2-5,7H,6,8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUNUIGLZRYIFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid](/img/structure/B2528273.png)

![2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528274.png)

![N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2528283.png)

![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene]](/img/structure/B2528286.png)

![2-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2528293.png)

![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine;hydrochloride](/img/structure/B2528294.png)